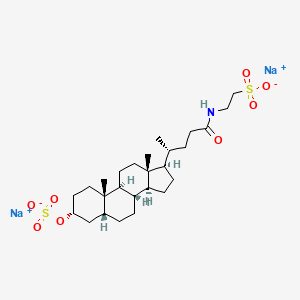

Taurolithocholic Acid Sulfate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurolithocholic Acid Sulfate Disodium Salt is a metabolite of bile acids . It is a natural detergent bile salt with potential use as a topical microbicidal agent . It has been used in studies to assess the electrophysiological effects of bile acids on pancreatic acinar cells .

Synthesis Analysis

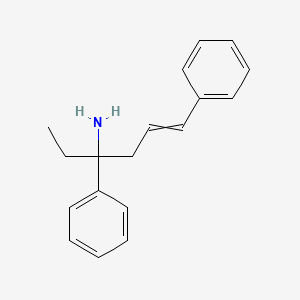

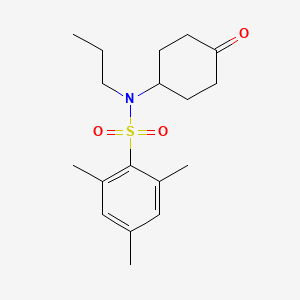

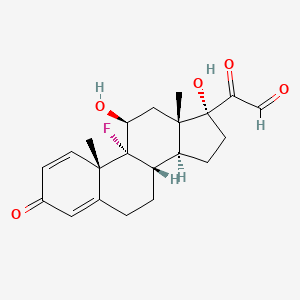

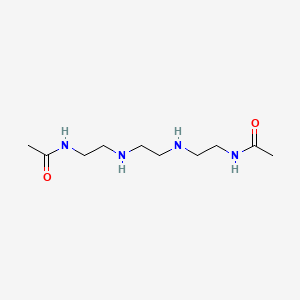

The synthesis of Taurolithocholic Acid Sulfate Disodium Salt involves reacting lithocholic acid or glycolithocholic acid with sulfur trioxide-triethylamine complex in dimethylformamide for 0.5-1 hr. Taurolithocholic acid sulfate is obtained by conjugating lithocholic acid sulfate with taurine in dimethylformamide at 90°C for 0.5 hr .Molecular Structure Analysis

The molecular formula of Taurolithocholic Acid Sulfate Disodium Salt is C26H43NNa2O8S2 . The molecular weight is 607.7 g/mol . The structure includes a variety of functional groups, including a sulfonate group, which contributes to its detergent-like properties.Chemical Reactions Analysis

Taurolithocholic Acid Sulfate Disodium Salt has been used in studies to assess the electrophysiological effects of bile acids on pancreatic acinar cells .Physical And Chemical Properties Analysis

The molecular weight of Taurolithocholic Acid Sulfate Disodium Salt is 607.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 .Scientific Research Applications

Natural Detergent Bile Salt

Taurolithocholic Acid Sulfate Disodium Salt is a natural detergent bile salt . Bile salts are produced in the liver and stored in the gallbladder, and they play a crucial role in the digestion and absorption of dietary fats. They act as detergents to solubilize fats in the digestive tract and aid in their absorption into the body .

Topical Microbicidal Agent

This compound has potential use as a topical microbicidal agent . Microbicidal agents are substances that kill microbes such as bacteria, viruses, and fungi. They are used in a variety of applications, including healthcare, food production, and personal hygiene products .

Electrophysiological Studies

Taurolithocholic Acid Sulfate Disodium Salt has been used in a study to assess the electrophysiological effects of bile acids on pancreatic acinar cells . Pancreatic acinar cells are the cells that produce digestive enzymes in the pancreas. Understanding the electrophysiological properties of these cells can provide insights into the functioning of the pancreas and the regulation of digestive enzyme secretion .

Apoptosis Research

This compound has also been used in a study to investigate the mechanisms underlying the inhibition of bile acid-induced apoptosis by cyclic AMP in rat hepatocytes . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of healthy tissues. Dysregulation of apoptosis can lead to diseases such as cancer .

properties

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVOGLKSGJIDL-RLHFEMFKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taurolithocholic Acid Sulfate Disodium Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)